molecular formula C23H25NO4 B2938582 3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid CAS No. 2094186-05-5

3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B2938582
CAS No.: 2094186-05-5
M. Wt: 379.456
InChI Key: WKVGPCFTQNTULR-UHFFFAOYSA-N
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Description

3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a compound with the molecular formula C23H25NO4 and a molecular weight of 379.449 g/mol . It is a derivative of alanine and features a cyclopentyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic chemistry applications.

Preparation Methods

The synthesis of 3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the alanine derivative is protected using the Fmoc group.

    Cyclopentyl Group Introduction: The cyclopentyl group is introduced through a substitution reaction.

    Final Coupling: The protected amino acid is then coupled with the desired carboxylic acid to form the final product.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, revealing the free amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopentyl group, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon (Pd/C), and various nucleophiles for substitution reactions .

Scientific Research Applications

3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid has several scientific research applications:

Comparison with Similar Compounds

3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for selective reactions and interactions in various chemical and biological contexts.

Properties

IUPAC Name

3-[cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)13-14-24(16-7-1-2-8-16)23(27)28-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21H,1-2,7-8,13-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVGPCFTQNTULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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